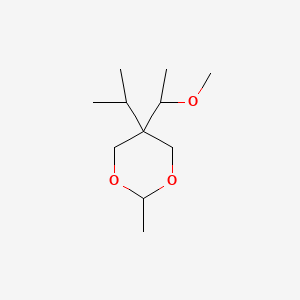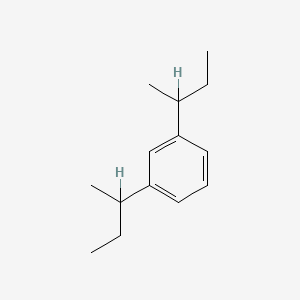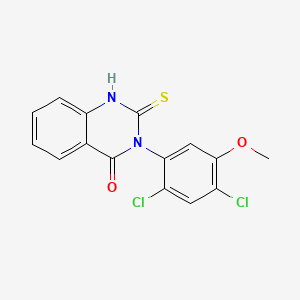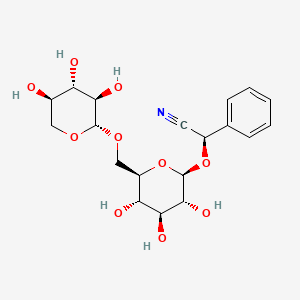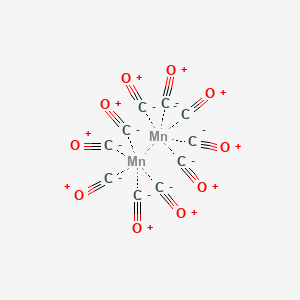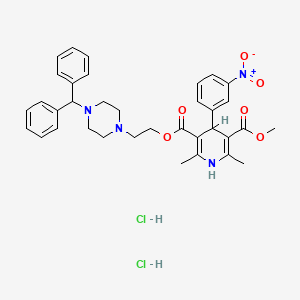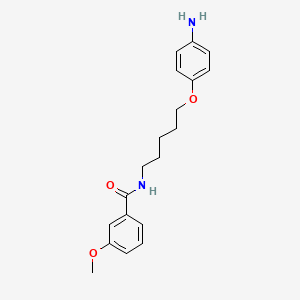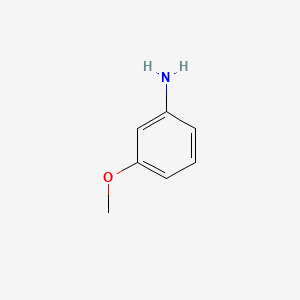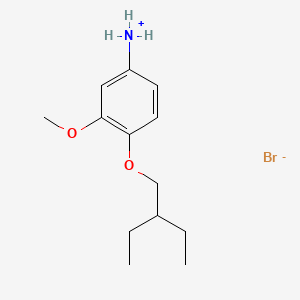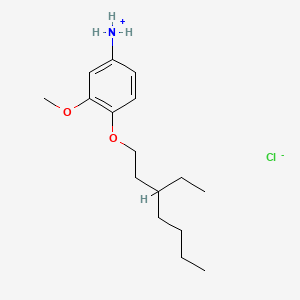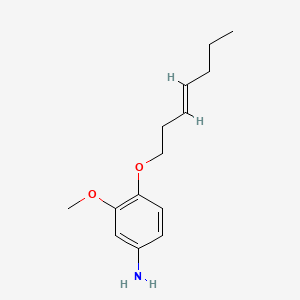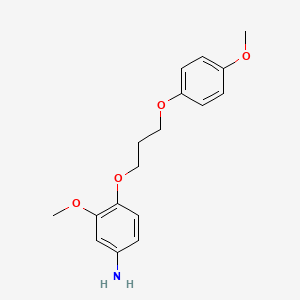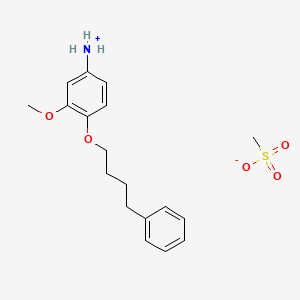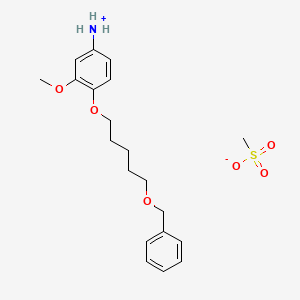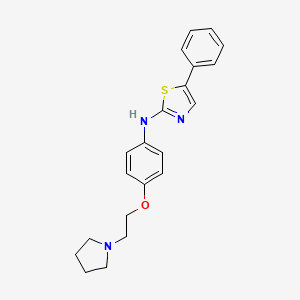
Flt-3 Inhibitor III
Vue d'ensemble
Description
Flt-3 Inhibitor III, also known under CAS 852045-46-6, is a small molecule/inhibitor that controls the biological activity of Flt-3 . It is primarily used for Phosphorylation & Dephosphorylation applications .
Chemical Reactions Analysis
Gilteritinib, a FLT3 inhibitor, is primarily metabolized via cytochrome P450 (CYP) 3A4 . The coadministration of gilteritinib with itraconazole (a strong P-glycoprotein inhibitor and CYP3A4 inhibitor) or rifampicin (a strong P-glycoprotein inducer and CYP3A inducer) significantly affected the gilteritinib pharmacokinetic profile .
Physical And Chemical Properties Analysis
Flt-3 Inhibitor III is a solid substance with a molecular weight of 365.49 . It is off-white in color and has a solubility of 10 mg/mL in DMSO . It is recommended to be stored at -20°C .
Applications De Recherche Scientifique
FLT3 Mutations and Acute Myeloid Leukemia
FLT3, a type III receptor tyrosine kinase, is crucial in hematopoietic cell survival, proliferation, and differentiation. FLT3 mutations, particularly internal tandem duplication mutations (FLT3-ITD) and point mutations or deletion in the tyrosine kinase domain (FLT3-TKD), are common and poor prognostic factors in acute myeloid leukemia (AML) patients. These mutations activate multiple intracellular signaling pathways, leading to cell proliferation and anti-apoptosis. FLT3 inhibitors, therefore, have been developed as potential therapies for AML. Current clinical-approved FLT3 inhibitors are used as monotherapy or in combination with conventional chemotherapeutic agents. However, resistance to FLT3 inhibitors has been noted, necessitating further studies for optimal therapeutic strategies (Kiyoi, Kawashima, & Ishikawa, 2019).
FLT3 Inhibitors: Classification and Clinical Applications
FLT3 inhibitors are classified based on their structure into aryl ureas, pyrimidinamines, indolocarbazoles, and others. These inhibitors block cell proliferation signals and accelerate tumor cell apoptosis, showing effectiveness in treating tumors with FLT3 mutations. Several FLT3 inhibitors have reached clinical stages or have been launched. The review by Ping (2009) provides insight into the pharmacodynamics and clinical study results of these compounds, highlighting their importance in treating tumors with FLT3 mutations (Ping, 2009).
Recent Advances and Clinical Challenges in FLT3 Inhibitors
The development of FLT3 inhibitors, such as AC220, has shown efficacy in clinical trials, especially against AML cells harboring FLT3 mutations. However, issues like severe bone marrow suppression and resistance highlight the need for further refinement in FLT3 inhibitor development for clinical use (Kiyoi, 2015).
Enhancing FLT3 Inhibitor Efficacy Through PROTAC Conversion
Converting a FLT3 inhibitor (quizartinib) into a proteolysis targeting chimera (PROTAC) enhances its antiproliferative activity and selectivity. The PROTAC induces degradation of FLT3 ITD mutant at low nanomolar concentrations, suggesting a potential new therapeutic approach for FLT3 ITD mutants (Burslem et al., 2018).
FLT3 in Understanding Acute Leukemia
FLT3 mutations in acute leukemias, especially AML, are linked to poor prognosis. The development of FLT3 inhibitors for molecular targeting of leukemia has gained momentum, with many now in clinical trials. Understanding FLT3's interaction with its ligand and mutations is vital for effective use of small molecule inhibitors in managing high-risk acute leukemia (Marković, MacKenzie, & Lock, 2005).
Small-Molecule FLT3 Inhibitors in AML Treatment
Small-molecule inhibitors targeting FLT3 have shown promise for AML therapy. These inhibitors target FLT3 mediated signaling pathways such as JAK/STAT, RAS/MAPK, and PI3K/AKT/mTOR. The review by Zhong et al. (2020) highlights the structural properties and biological activities of recent FLT3 inhibitors, addressing challenges in advancing these inhibitors for AML treatment (Zhong et al., 2020).
Orientations Futures
The natural history of FLT3-mutated AML is changing after the approval of midostaurin for frontline therapy and gilteritinib for relapsed or refractory patients . Recently reported, positive randomized trials of the drugs gilteritinib, quizartinib, and sorafenib predict even wider use of FLT3 inhibitors going forward .
Propriétés
IUPAC Name |
5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZTULJDGIXMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flt-3 Inhibitor III | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

